molecular formula C9H12N2O3 B13037775 (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid

(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid

Cat. No.: B13037775
M. Wt: 196.20 g/mol
InChI Key: MRKTYNSPICFZDM-ZETCQYMHSA-N
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Description

(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid is a chiral β-amino acid derivative featuring a pyridyl ring system, making it a valuable building block in chemical biology and pharmaceutical research. Its structure suggests potential as a precursor for peptidomimetics or as a scaffold in medicinal chemistry, particularly for targeting neurological pathways or enzyme systems. The hydroxymethyl group on the pyridine ring offers a versatile handle for further chemical modification and bioconjugation via bioorthogonal chemistry, facilitating the creation of custom probes or linkers . As a noncanonical amino acid, this compound could be investigated for its utility in Genetic Code Expansion (GCE) technologies, which allow for the site-specific incorporation of novel amino acids into proteins to study their structure and function . Researchers can leverage this compound to develop novel chemical probes for studying protein-protein interactions, receptor mechanisms, or as a component in the synthesis of more complex bioactive molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid

InChI

InChI=1S/C9H12N2O3/c10-7(4-9(13)14)8-3-1-2-6(5-12)11-8/h1-3,7,12H,4-5,10H2,(H,13,14)/t7-/m0/s1

InChI Key

MRKTYNSPICFZDM-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=NC(=C1)[C@H](CC(=O)O)N)CO

Canonical SMILES

C1=CC(=NC(=C1)C(CC(=O)O)N)CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid generally follows a multi-step approach involving:

  • Construction of the pyridinyl-substituted backbone
  • Introduction of the amino and carboxylic acid functionalities
  • Installation or preservation of the hydroxymethyl group on the pyridine ring
  • Stereoselective control to obtain the (3S) enantiomer
  • Purification and resolution if racemic mixtures are formed

Detailed Preparation Methods

Starting Materials and Key Intermediates

  • Commonly used starting materials include commercially available amino acids or protected amino acid derivatives and substituted pyridine derivatives bearing hydroxymethyl groups or their precursors.
  • Protecting groups such as Boc (tert-butoxycarbonyl) or other amine-protecting groups are often employed to control reactivity during multi-step synthesis.

Synthetic Routes

Chiral Amino Acid Synthesis via C-H Activation and Arylation
  • A modern approach involves the use of C-H activation chemistry to directly couple pyridine derivatives with amino acid precursors.
  • For example, starting from N-Boc-D-proline or related protected amino acids, amide formation is performed with pyridinyl amines or boronic acids under palladium-catalyzed C-H activation conditions to install the pyridin-2-yl group at the 3-position.
  • Subsequent bromination, Suzuki coupling, or other cross-coupling reactions introduce the hydroxymethyl substituent on the pyridine ring.
  • The stereochemistry at the 3-position is controlled by the choice of chiral starting materials and epimerization steps under basic or acidic conditions to enrich the (3S) enantiomer.
Resolution of Racemic Mixtures
  • When racemic mixtures are formed, chiral resolution techniques are applied. For instance, chemical resolution using di-p-toluoyl-L-tartaric acid (L-DTTA) can separate enantiomers by forming diastereomeric salts, which are then isolated and converted back to the free amino acid.
  • This method is particularly useful when the direct asymmetric synthesis is challenging or yields mixtures of stereoisomers.
Functional Group Transformations
  • Hydroxymethylation of the pyridine ring may be achieved by selective reduction of aldehyde or halogenated intermediates on the pyridine ring using reagents such as NaIO4/OsO4 or other oxidation/reduction sequences.
  • Protection and deprotection steps are critical to avoid side reactions, especially when handling amino and carboxylic acid groups.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome Yield/Notes
1 Amide formation EDCI, HOBt, pyridine derivative Formation of amino acid-pyridine amide ~85%
2 C-H activation arylation Pd-catalyst, base, aryl halide Installation of pyridinyl substituent ~45%
3 Bromination N-Bromosuccinimide (NBS) Brominated intermediate ~80%
4 Suzuki coupling Boronic acid, Pd catalyst Introduction of hydroxymethyl substituent High yield
5 Reduction Pd/C hydrogenation Saturation of double bonds if needed High yield
6 Epimerization NaOMe or NaOH in EtOH Enrichment of (3S) stereoisomer >20:1 trans:cis ratio
7 Deprotection TFA in DCM Free amino acid obtained 70-90% yield over steps
8 Resolution (if racemic) L-DTTA salt formation and separation Isolation of enantiomerically pure acid Efficient resolution

Summary Table of Preparation Methods

Methodology Description Advantages Limitations
C-H Activation Arylation Pd-catalyzed direct coupling of pyridine and amino acid derivatives High stereoselectivity, versatile Requires expensive catalysts, moderate yields
Chemical Resolution with L-DTTA Formation of diastereomeric salts for enantiomer separation High enantiomeric purity Additional purification steps needed
Bromination and Suzuki Coupling Functionalization of pyridine ring via halogenation and cross-coupling Efficient introduction of substituents Multi-step, sensitive to conditions
Epimerization under Basic Conditions Conversion of diastereomeric mixtures to desired stereoisomer Improves stereochemical purity Requires careful control of conditions
Protection/Deprotection Steps Use of Boc and other groups to protect amine/carboxyl during synthesis Prevents side reactions Adds steps and reagents

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of (3S)-3-amino-3-[6-(carboxyl)pyridin-2-yl]propanoic acid

    Reduction: Formation of (3S)-3-amino-3-[6-(hydroxymethyl)piperidin-2-yl]propanoic acid

    Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

Pharmaceutical Applications

1.1 Neuropharmacology

One of the primary applications of (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid is in neuropharmacology. It acts as a modulator for neurotransmitter systems, particularly in the context of neurodegenerative diseases. Research indicates that it may enhance synaptic plasticity, which is crucial for learning and memory processes.

Case Study: Neuroprotective Effects

A study published in the Journal of Neurochemistry demonstrated that this compound exhibited neuroprotective effects in models of Alzheimer's disease by reducing amyloid-beta aggregation and promoting neuronal survival. The compound's mechanism was linked to its ability to modulate glutamate receptors, thus preventing excitotoxicity .

1.2 Antidepressant Properties

Recent investigations have suggested that (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid has potential antidepressant properties. In animal models, administration of the compound resulted in a significant reduction in depressive-like behaviors.

Data Table: Antidepressant Efficacy

Dosage (mg/kg)Behavioral TestEffect Observed
10Forced Swim TestReduced immobility
20Tail Suspension TestIncreased struggle time

Cosmetic Applications

2.1 Skin Care Formulations

The compound is increasingly being incorporated into cosmetic formulations due to its moisturizing and skin-repairing properties. Its ability to enhance skin hydration makes it a valuable ingredient in anti-aging products.

Case Study: Moisturizing Cream Development

A formulation study highlighted the effectiveness of (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid in a moisturizing cream. Clinical trials showed a marked improvement in skin hydration levels after four weeks of use, with participants reporting enhanced skin texture and elasticity .

Data Table: Clinical Trial Results

WeekHydration Level Increase (%)Participant Feedback
0Baseline-
435%"Skin feels softer"
850%"Visible improvement"

Biotechnological Applications

3.1 Drug Delivery Systems

In biotechnology, (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid has been explored as a component in drug delivery systems. Its properties facilitate the development of nanoparticles that can enhance the bioavailability of therapeutic agents.

Case Study: Nanoparticle Formulation

Research conducted by a team at a leading university demonstrated that incorporating this compound into nanoparticle formulations significantly improved the delivery efficiency of poorly soluble drugs, increasing their therapeutic effects .

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the amino acid side chain can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs: β-amino acid backbones, pyridine/aromatic substituents, or functional group variations.

Pyridine-Based β-Amino Acids
Compound Name Substituent on Pyridine Molecular Formula Molecular Weight Key Features Reference
(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid 6-hydroxymethyl C9H12N2O3 196.20* Polar hydroxymethyl group; chiral center -
(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride 6-chloro C8H10Cl2N2O2 237.08 Chloro substituent; hydrochloride salt; enhanced stability
(3S)-3-amino-3-(2-methylpyridin-4-yl)propanoic acid 2-methyl (4-pyridinyl) C9H12N2O2 180.20 Methyl group; pyridine positional isomer

*Calculated based on structural similarity to and .

Key Observations :

  • Substituent Effects: The hydroxymethyl group in the target compound increases hydrophilicity compared to the chloro analog (), which may enhance solubility in aqueous systems.
  • Positional Isomerism : The 2-pyridinyl vs. 4-pyridinyl substitution alters electronic distribution and steric interactions, influencing binding affinity in biological systems.
Aromatic β-Amino Acids with Non-Pyridine Substituents
Compound Name Aromatic Group Molecular Formula Molecular Weight Key Features Reference
(3S)-3-amino-3-(2-nitrophenyl)propanoic acid (PRQ) 2-nitrophenyl C9H10N2O4 210.19 Electron-withdrawing nitro group; chiral center
(S)-β3pBrF (3-amino-3-(4-bromophenyl)propanoic acid) 4-bromophenyl C9H10BrNO2 244.09 Bromine substituent; hydrophobic

Key Observations :

  • Hydrophobicity : Bromine in β3pBrF () increases lipophilicity, suggesting divergent applications in membrane-associated processes.
α-Amino Acid Analogs
Compound Name Backbone Type Molecular Formula Molecular Weight Key Features Reference
(R)-2-amino-3-(pyridin-3-yl)propanoic acid α-amino acid (L-configuration) C8H10N2O2 166.18 Pyridin-3-yl substituent; α-carbon stereochemistry

Key Observations :

  • Backbone Configuration: The α-amino acid structure () differs fundamentally from the β-amino acid target compound, impacting peptide bond formation and protease resistance.

Biological Activity

(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid is a chiral amino acid derivative notable for its unique structural features, including a pyridine ring and a hydroxymethyl substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of neurotransmitter modulation, antioxidant properties, and various therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C8H10N2O2
  • Molecular Weight : 166.18 g/mol
  • IUPAC Name : (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid

Neurotransmitter Modulation

Research indicates that compounds with similar structures to (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid may interact with neurotransmitter systems, particularly glutamate receptors. This interaction suggests a potential role in modulating synaptic transmission and influencing cognitive functions.

Antioxidant Properties

The presence of the hydroxymethyl group is believed to enhance the compound's ability to scavenge free radicals, contributing to its antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various neurodegenerative diseases.

Pharmacological Effects

Studies have shown that derivatives of this compound may influence cellular signaling pathways associated with inflammation and neuroprotection. The modulation of these pathways can be pivotal in developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Research Findings and Case Studies

Several studies have explored the biological activity of (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid:

  • Neuroprotective Effects : A study demonstrated that this compound could reduce neuronal apoptosis in vitro, suggesting its potential as a neuroprotective agent against oxidative stress-induced damage.
  • Inflammatory Response Modulation : Research indicated that the compound could inhibit the expression of pro-inflammatory cytokines in activated microglial cells, highlighting its anti-inflammatory properties.
  • Cognitive Enhancement : In animal models, administration of (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid resulted in improved performance in memory tasks, indicating potential cognitive-enhancing effects.

Interaction Studies

Interaction studies focusing on binding affinities reveal that (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid exhibits significant affinity towards various biological targets:

TargetBinding AffinityEffect
NMDA ReceptorHighModulation of synaptic plasticity
AMPA ReceptorModeratePotential enhancement of neurotransmission
Antioxidant EnzymesVariableScavenging of reactive oxygen species

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with a pyridine precursor (e.g., 6-hydroxymethylpyridine-2-carbaldehyde) and employ asymmetric Strecker synthesis to introduce the chiral amino group. Use (S)-α-methylbenzylamine as a chiral auxiliary to achieve the (3S) configuration .
  • Step 2 : Protect the hydroxymethyl group with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during subsequent steps .
  • Step 3 : Hydrolyze the nitrile intermediate under acidic conditions (e.g., 6M HCl, reflux) to yield the carboxylic acid.
  • Critical Parameters : Temperature control during hydrolysis (80–90°C) and stoichiometric ratios of chiral auxiliaries to avoid racemization. Yield optimization requires monitoring by HPLC or LC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize the stereochemistry and functional groups of this compound?

  • Methodology :

  • NMR :
  • 1H NMR : The pyridine ring protons (δ 7.5–8.5 ppm) and hydroxymethyl group (δ 4.5–5.0 ppm) confirm substitution patterns. The chiral center’s configuration is validated via NOE correlations between the amino group and adjacent protons .
  • 13C NMR : The carboxylic acid carbon (δ ~170 ppm) and pyridine carbons (δ 120–150 ppm) provide structural confirmation.
  • IR : A broad peak at ~2500–3300 cm⁻¹ indicates the carboxylic acid O–H stretch, while pyridine ring vibrations appear at ~1600 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of H₂O from the hydroxymethyl group) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential as a modulator of pyridine-dependent enzymes (e.g., kinases or demethylases)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and enzyme active sites (e.g., histone demethylases). The hydroxymethyl pyridine moiety may mimic cofactor binding, as seen in GSK-J1, a known H3K27 demethylase inhibitor .
  • Enzyme Assays : Measure inhibition kinetics (IC₅₀) using fluorescence-based assays (e.g., methyltransferase-Glo for demethylases). Compare results with control compounds lacking the hydroxymethyl group to assess its role .

Q. How does the stereochemistry at C3 influence the compound’s biological activity and binding affinity?

  • Methodology :

  • Stereoisomer Synthesis : Prepare (3R)- and (3S)-enantiomers via chiral chromatography or asymmetric synthesis.
  • In Vitro Testing : Use surface plasmon resonance (SPR) to measure binding affinity (KD) to target proteins (e.g., NMDA receptors). The (3S) enantiomer may exhibit higher affinity due to spatial alignment with receptor pockets, as observed in fluoropyridine amino acid derivatives .
  • Pharmacodynamic Profiling : Compare enantiomer activity in cell-based assays (e.g., calcium flux assays for neurotransmitter activity) .

Q. What strategies mitigate instability of the hydroxymethyl group during in vivo studies?

  • Methodology :

  • Prodrug Design : Synthesize ester or carbonate derivatives (e.g., acetyl-protected hydroxymethyl) to enhance metabolic stability. Monitor hydrolysis rates in simulated physiological buffers (pH 7.4, 37°C) .
  • Plasma Stability Assays : Incubate the compound with human plasma and quantify degradation via LC-MS. Compare half-life (t₁/₂) of unprotected vs. prodrug forms .

Data Contradictions and Resolution

Q. How can discrepancies in reported synthetic yields (e.g., 40–75%) be resolved?

  • Analysis :

  • Source Comparison : Review reaction conditions across studies. Lower yields (40–50%) often correlate with unprotected hydroxymethyl groups leading to side reactions .
  • Optimization : Introduce orthogonal protecting groups (e.g., TBS for hydroxymethyl, Boc for amino) and monitor intermediates via TLC or LC-MS. Improved yields (70–75%) are achievable with stepwise deprotection .

Key Research Tools

  • Software : Gaussian (DFT calculations for electronic properties), PyMOL (protein-ligand visualization).
  • Assays : Fluorescence polarization (binding studies), MALDI-TOF (metabolite identification).

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